

# Combination Therapy with Losalen Demonstrates Superior Efficacy in Psoriasis Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Losalen**

Cat. No.: **B1195335**

[Get Quote](#)

For Immediate Release

[City, State] – [Date] – Clinical trial data demonstrates that **Losalen®**, a topical combination of flumethasone pivalate and salicylic acid, offers enhanced therapeutic outcomes in the management of psoriasis, particularly when used in conjunction with other treatment modalities. This guide provides a comprehensive comparison of **Losalen** in combination therapy, supported by experimental data, for researchers, scientists, and drug development professionals.

## Superior Efficacy of Losalen in Combination with Excimer Laser Therapy

A key clinical study highlights the synergistic effect of **Losalen** when combined with 308-nm excimer laser therapy for the treatment of psoriasis vulgaris. The combination therapy not only improved the Psoriasis Area and Severity Index (PASI) score more significantly than laser monotherapy but also reduced the total required laser dose, thereby potentially minimizing side effects.<sup>[1]</sup>

## Quantitative Data Summary

| Treatment Group           | Mean PASI Score Improvement (%) | Average Cumulative Laser Dose (j/cm <sup>2</sup> ) |
|---------------------------|---------------------------------|----------------------------------------------------|
| Losalen + Excimer Laser   | 82.51 ± 11.24                   | 5.06 ± 2.20                                        |
| Excimer Laser Monotherapy | 72.01 ± 20.94                   | 7.75 ± 2.25                                        |

## Comparison with an Alternative Topical Corticosteroid Combination

In a double-blind, randomized study, a combination of betamethasone dipropionate with salicylic acid was compared to a combination of flumethasone pivalate (the corticosteroid in **Losalen**) with salicylic acid for the treatment of steroid-responsive dermatoses, including psoriasis. The results indicated that the betamethasone dipropionate combination was significantly more effective.

## Quantitative Data Summary

| Treatment Group                             | Investigator's Overall Impression ("Much Improved") |
|---------------------------------------------|-----------------------------------------------------|
| Betamethasone Dipropionate + Salicylic Acid | Significantly better (p=0.037) in psoriasis         |
| Flumethasone Pivalate + Salicylic Acid      | -                                                   |

## Experimental Protocols

### Combination Therapy with **Losalen** and 308-nm Excimer Laser

Objective: To compare the clinical efficacy and safety of combining flumethasone/salicylic acid ointment (**Losalen**) with 308-nm excimer laser therapy versus 308-nm excimer laser monotherapy for the treatment of psoriasis vulgaris.[\[1\]](#)

Methodology:

- Participants: Forty patients diagnosed with psoriasis vulgaris were enrolled in the study.

- Treatment Groups:
  - Combination Group (n=20): Received topical application of flumethasone/salicylic acid ointment twice daily and 308-nm excimer laser treatment twice weekly for a total of 10 sessions.
  - Monotherapy Group (n=20): Received only the 308-nm excimer laser treatment twice weekly for a total of 10 sessions.
- Efficacy Evaluation: The primary outcome measure was the Psoriasis Area and Severity Index (PASI) score. Two independent physicians, blinded to the treatment allocation, evaluated clinical efficacy based on photographs taken before and after the treatment course.
- Safety Evaluation: The average cumulative dose of the excimer laser was recorded to assess safety and potential for side effects.

## Comparative Study of Topical Corticosteroid Combinations

Objective: To compare the efficacy of betamethasone dipropionate (0.05%) with salicylic acid (2%) lotion against betamethasone valerate (0.1%) lotion in patients with steroid-responsive dermatoses of the scalp, including psoriasis.

### Methodology:

- Study Design: A double-blind, randomized clinical trial.
- Participants: Fifty-six patients with either psoriasis (n=39) or eczema (n=17) of the scalp.
- Treatment: Patients applied the assigned lotion for a duration of 3 weeks.
- Efficacy Evaluation: The primary endpoints were improvements in scaling and pruritus. The investigator's overall evaluation of improvement was also recorded.

## Mechanism of Action & Signaling Pathways

The enhanced efficacy of **Losalen** in combination therapy stems from the complementary actions of its two active ingredients: flumethasone pivalate and salicylic acid.

**Flumethasone Pivalate:** A potent corticosteroid that exerts its anti-inflammatory effects by binding to glucocorticoid receptors. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

**Salicylic Acid:** Acts as a keratolytic agent, facilitating the removal of the hyperkeratotic scales characteristic of psoriatic plaques. This action enhances the penetration of the topical corticosteroid, allowing it to reach its target site of action more effectively.

Below are diagrams illustrating the experimental workflow of the combination therapy trial and the general signaling pathway of topical corticosteroids.

[Click to download full resolution via product page](#)

*Experimental workflow of the **Losalen** and excimer laser combination trial.*



[Click to download full resolution via product page](#)

*Simplified signaling pathway of topical corticosteroids in skin inflammation.*

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Clinical efficacy of flumetasone/salicylic acid ointment combined with 308-nm excimer laser for treatment of psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Combination Therapy with Losalen Demonstrates Superior Efficacy in Psoriasis Trials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1195335#statistical-validation-of-losalen-s-superiority-in-combination-therapy-trials>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)